molecular formula C18H22ClN3O3S B2958392 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1705214-66-9

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No. B2958392
M. Wt: 395.9
InChI Key: OFJPUXIEMRDTMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule has a complex structure with multiple rings. The presence of different functional groups can significantly influence its chemical properties and reactivity.


Chemical Reactions Analysis

The reactivity of this molecule would be influenced by the various functional groups present. For example, the sulfonyl group might undergo reactions with nucleophiles, and the chlorine atom on the benzyl group could be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the sulfonyl group might increase its polarity.

Scientific Research Applications

Biological Activities and Therapeutic Potential

Synthesis and Biological Evaluation : Compounds bearing the 1,3,4-oxadiazole moiety, including derivatives closely related to the specified chemical structure, have been synthesized and evaluated for their biological activities. These activities are crucial for the development of therapeutic agents against diseases such as Alzheimer's and various bacterial infections.

  • Alzheimer’s Disease Treatment : A study conducted by Rehman et al. (2018) focused on synthesizing new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These compounds were evaluated as potential drug candidates for treating Alzheimer’s disease. The synthesized derivatives exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a target enzyme in Alzheimer’s disease treatment, demonstrating their potential as therapeutic agents Rehman et al., 2018.

  • Antibacterial and Anticancer Properties : Another research focus is the synthesis of derivatives with antibacterial and anticancer properties. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated them for antibacterial activity. These compounds showed moderate to significant activity against Gram-negative and Gram-positive bacteria Khalid et al., 2016. Similarly, Rehman et al. (2018) conducted a study to evaluate piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. The study identified compounds with strong anticancer activity, highlighting the therapeutic potential of these derivatives Rehman et al., 2018.

  • Antimicrobial Activity : The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials have also been a significant area of research. Iqbal et al. (2017) synthesized such derivatives and found them to be moderate inhibitors of bacterial growth, with particular efficacy against Gram-negative bacterial strains Iqbal et al., 2017.

Future Directions

Given the complexity of this molecule and the presence of several functional groups that are known to have biological activity, it could be interesting to study this compound further for potential applications in medicinal chemistry .

properties

IUPAC Name

5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c19-16-7-3-13(4-8-16)12-26(23,24)22-9-1-2-14(11-22)10-17-20-18(21-25-17)15-5-6-15/h3-4,7-8,14-15H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJPUXIEMRDTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

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